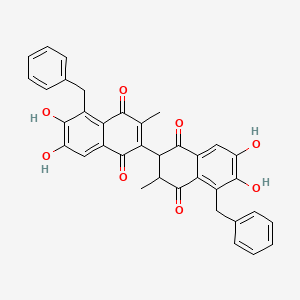
5-Benzyl-2-(5-benzyl-6,7-dihydroxy-3-methyl-1,4-dioxo-2,3-dihydronaphthalen-2-yl)-6,7-dihydroxy-3-methylnaphthalene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-Benzyl-2-(5-benzyl-6,7-dihydroxy-3-methyl-1,4-dioxo-2,3-dihydronaphthalen-2-yl)-6,7-dihydroxy-3-methylnaphthalene-1,4-dione” is a complex organic compound characterized by multiple benzyl groups and hydroxyl functionalities. Compounds of this nature often exhibit significant biological and chemical activities, making them of interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including:
Formation of the Naphthalene Core: This can be achieved through Friedel-Crafts acylation followed by cyclization reactions.
Introduction of Hydroxyl Groups: Hydroxyl groups can be introduced via hydroxylation reactions using reagents like osmium tetroxide or hydrogen peroxide.
Benzylation: Benzyl groups can be added through benzylation reactions using benzyl halides in the presence of a base.
Industrial Production Methods
Industrial production of such compounds may involve:
Batch Processing: Utilizing large-scale reactors to perform each synthetic step sequentially.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, especially at the hydroxyl groups, forming quinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzyl positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving strong bases or acids, depending on the nature of the substituent.
Major Products
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Alcohols and reduced naphthalene derivatives.
Substitution Products: Various substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can act as a ligand in catalytic reactions.
Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its structural complexity.
Antioxidant Activity: Hydroxyl groups may confer antioxidant properties.
Medicine
Drug Development: Potential lead compound for developing new pharmaceuticals.
Therapeutic Agents: Possible use in treatments due to biological activity.
Industry
Material Science: Utilized in the development of new materials with specific properties.
Chemical Manufacturing: Intermediate in the production of dyes, pigments, and other chemicals.
Mecanismo De Acción
The compound’s mechanism of action can involve:
Molecular Targets: Binding to specific proteins or enzymes, altering their activity.
Pathways Involved: Modulation of biochemical pathways, such as oxidative stress response or signal transduction.
Comparación Con Compuestos Similares
Similar Compounds
Naphthoquinones: Compounds with similar naphthalene and quinone structures.
Benzylated Phenols: Molecules with benzyl groups and hydroxyl functionalities.
Uniqueness
Structural Complexity: The presence of multiple benzyl and hydroxyl groups.
Biological Activity: Potential for unique interactions with biological targets.
This outline provides a comprehensive overview of the compound based on general knowledge of similar organic molecules
Propiedades
Fórmula molecular |
C36H28O8 |
|---|---|
Peso molecular |
588.6 g/mol |
Nombre IUPAC |
5-benzyl-2-(5-benzyl-6,7-dihydroxy-3-methyl-1,4-dioxo-2,3-dihydronaphthalen-2-yl)-6,7-dihydroxy-3-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C36H28O8/c1-17-27(35(43)23-15-25(37)33(41)21(29(23)31(17)39)13-19-9-5-3-6-10-19)28-18(2)32(40)30-22(14-20-11-7-4-8-12-20)34(42)26(38)16-24(30)36(28)44/h3-12,15-17,27,37-38,41-42H,13-14H2,1-2H3 |
Clave InChI |
ZGOJSVUZKDQTGG-UHFFFAOYSA-N |
SMILES canónico |
CC1C(C(=O)C2=CC(=C(C(=C2C1=O)CC3=CC=CC=C3)O)O)C4=C(C(=O)C5=C(C(=C(C=C5C4=O)O)O)CC6=CC=CC=C6)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5H-[1,3]dioxolo[4,5-f]indol-7-ylboronic acid](/img/structure/B13404622.png)
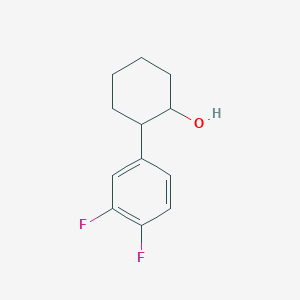
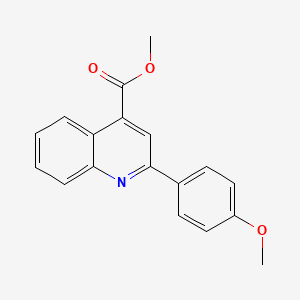

![[(2S,3S,4R,5R,6R)-4,5-diacetyloxy-6-azido-2-methyloxan-3-yl] acetate](/img/structure/B13404659.png)


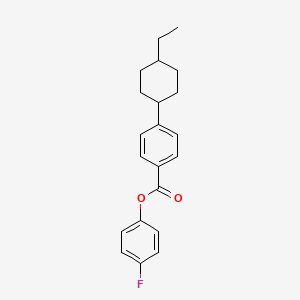
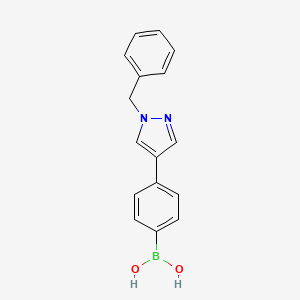
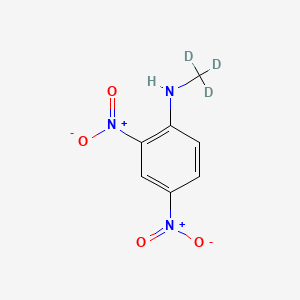

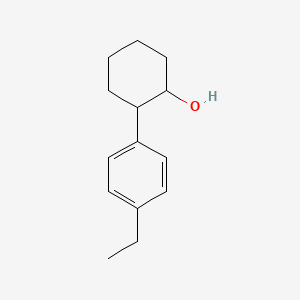
![[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methyl (Z)-octadec-9-enoate](/img/structure/B13404696.png)
![1,3-Bis[1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)propane](/img/structure/B13404700.png)
